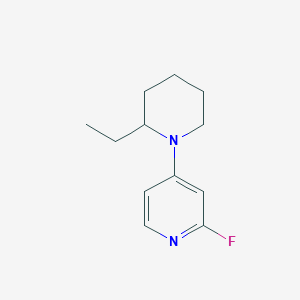

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine

Description

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom and an ethyl group attached to a piperidine ring

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-10-5-3-4-8-15(10)11-6-7-14-12(13)9-11/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACMNIWJARASGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the fluorine atom and the ethyl group. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a fluorine ion.

Reduction Reactions: Reduction of intermediates to form the final product.

Cyclization Reactions: Formation of the piperidine ring from linear precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation Reactions: Conversion of the compound to its oxidized forms.

Reduction Reactions: Reduction of functional groups within the molecule.

Substitution Reactions: Replacement of atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium fluoride (NaF) and electrophiles such as alkyl halides are employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents.

Scientific Research Applications

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

4-(2-Methylpiperidin-1-yl)-2-fluoropyridine

4-(2-Propylpiperidin-1-yl)-2-fluoropyridine

4-(2-Butylpiperidin-1-yl)-2-fluoropyridine

These compounds differ in the alkyl group attached to the piperidine ring, which can influence their chemical properties and biological activities.

Biological Activity

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 169.23 g/mol. Its structure features a fluorinated pyridine ring substituted with an ethylpiperidine moiety, which is critical for its biological activity.

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine operates through several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its affinity for muscarinic and serotonin receptors suggests a role in modulating neurotransmission, which may be beneficial in treating neurological disorders.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts and enhancing cholinergic signaling.

Biological Activities

Research has demonstrated several biological activities associated with 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine:

- Antidepressant Effects : In animal models, the compound exhibited significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test. This suggests potential utility in treating depression.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's.

Data Summary

Table 1 summarizes key findings from various studies on the biological activity of 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine.

| Study Reference | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study A | Antidepressant | Mouse | Reduced immobility in forced swim test |

| Study B | Neuroprotection | Cell Culture | Decreased oxidative stress markers |

| Study C | Enzyme Inhibition | In vitro | Inhibition of acetylcholinesterase activity |

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine:

- Case Study on Depression : A study involving chronic administration of the compound in a mouse model demonstrated significant behavioral improvements correlating with increased serotonin levels.

- Neurodegenerative Disease Model : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.